

optimizing incubation time for ATP regeneration with Phosphocreatine Di-tris salt

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Compound of Interest

Compound Name: Phosphocreatine Di-tris salt

Cat. No.: B13817273

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Technical Support Center: ATP Regeneration with Phosphocreatine Di-tris Salt

Welcome to the technical support center for optimizing ATP regeneration using Phosphocreatine (PCr) Di-tris salt. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for ATP regeneration with Phosphocreatine Di-tris salt?

A1: The optimal incubation time is not a single fixed value and depends on several factors, including the concentration of creatine kinase (CK), phosphocreatine (PCr), and ADP, as well as the temperature and pH of the reaction. It is crucial to determine the optimal time empirically for your specific experimental conditions. Generally, reactions are monitored kinetically to identify the linear phase of the reaction, which can range from a few minutes to over an hour.^[1]^[2]^[3]^[4] For most applications, the reaction occurs within the first 10 to 40 minutes.^[1]^[4]

Q2: What are the recommended starting concentrations for the key reagents?

A2: For a typical ATP regeneration system, you can use the following starting concentrations as a guideline. However, these may need to be optimized for your specific application.

Reagent	Recommended Starting Concentration
Phosphocreatine Di-tris salt	5 - 40 mM[5]
ADP	2 - 3 μ M[6]
Creatine Kinase (CK)	5 U/50 μ L (or as recommended by the supplier) [6]
MgCl ₂	1 - 10 mM[6]

Q3: What is the optimal pH and temperature for the creatine kinase reaction?

A3: The optimal pH for the forward creatine kinase reaction (ATP regeneration) is approximately 7.7.[7] The reaction can be performed at temperatures ranging from 25°C to 37°C.[3][8][9][10] It is important to maintain a constant temperature throughout the experiment as temperature fluctuations can affect the enzyme's kinetic properties.[7][11]

Q4: Why is **Phosphocreatine Di-tris salt** preferred over other forms of phosphocreatine?

A4: **Phosphocreatine di-tris salt** offers enhanced solubility and stability in biological systems due to the presence of two tris(hydroxymethyl)aminomethane (tris) molecules.[12] This makes it particularly useful in biochemical applications where the presence of alkali metal ions (like sodium) is undesirable.[13]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low or no ATP regeneration	Inactive Creatine Kinase (CK) enzyme: Improper storage or handling.	- Ensure CK is stored at the recommended temperature (-20°C). - Prepare fresh enzyme dilutions for each experiment. - Run a positive control to verify enzyme activity.
Sub-optimal reagent concentrations: Concentrations of PCr, ADP, or Mg ²⁺ are too low.	- Optimize the concentration of each reagent by performing a titration experiment. - Refer to the recommended starting concentrations in the FAQ section.	
Incorrect pH or temperature: The reaction buffer is not at the optimal pH or the incubation temperature is incorrect.	- Verify the pH of your reaction buffer is around 7.7.[7] - Ensure your incubator or water bath is calibrated and maintaining the correct temperature (25-37°C).[3][8][9][10]	
Reaction rate decreases over time (non-linear kinetics)	Substrate depletion: PCr or ADP is being consumed.	- If a linear range is sufficient for your measurement, choose two time points within this range to calculate the rate.[1][4] - If the reaction needs to proceed for a longer duration, consider increasing the initial substrate concentrations.
Product inhibition: Accumulation of ATP or creatine may be inhibiting the enzyme.	- This is a natural part of the enzyme kinetics. Analyze the initial linear phase of the reaction for the most accurate rate determination.	

Enzyme instability: The CK enzyme may be losing activity over the incubation period.	- Reduce the incubation time if possible. - Ensure the presence of stabilizing agents in your buffer if necessary.	
High background signal	Contaminating ATP in reagents: The PCr or ADP stocks may be contaminated with ATP.	- Use high-purity reagents. - Prepare fresh reagent stocks. - Run a blank reaction without the CK enzyme to measure the background ATP level and subtract it from your sample readings.
Inconsistent results between replicates	Pipetting errors: Inaccurate or inconsistent pipetting of small volumes.	- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between wells.[1][4]
Temperature fluctuations: Inconsistent temperature across the plate or between experiments.	- Ensure uniform heating of your reaction plate. - Allow all reagents to reach the reaction temperature before starting the experiment.	

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for ATP Regeneration

This protocol describes a kinetic assay to determine the optimal incubation time for your specific experimental conditions.

Materials:

- **Phosphocreatine Di-tris salt**
- **Adenosine Diphosphate (ADP)**

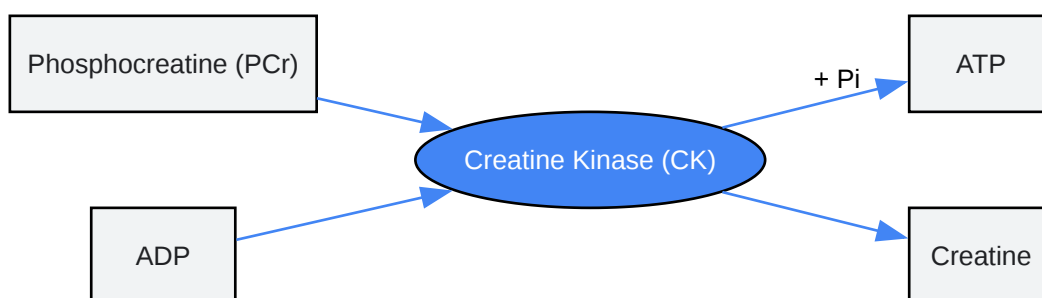
- Creatine Kinase (CK)
- Reaction Buffer (e.g., 70 mM Tris/acetate, pH 7.75)[6]
- MgCl_2
- ATP detection reagent (e.g., Luciferin-Luciferase based assay)
- Microplate reader with luminometry capabilities
- 96-well microplate, opaque

Procedure:

- Prepare Reagent Stocks:
 - Prepare a concentrated stock solution of **Phosphocreatine Di-tris salt** in ultrapure water.
 - Prepare a stock solution of ADP in ultrapure water.
 - Prepare a stock solution of MgCl_2 in ultrapure water.
 - Reconstitute Creatine Kinase in the recommended buffer as per the manufacturer's instructions. Aliquot and store at -20°C .
- Prepare Reaction Master Mix:
 - On ice, prepare a master mix containing the reaction buffer, PCr, ADP, and MgCl_2 at your desired final concentrations. Prepare enough master mix for all your samples and controls.
- Set up the Reaction Plate:
 - Add the master mix to the wells of a 96-well plate.
 - Include a "no enzyme" control by adding master mix to a well but substituting the enzyme with an equal volume of reaction buffer.
 - Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes.

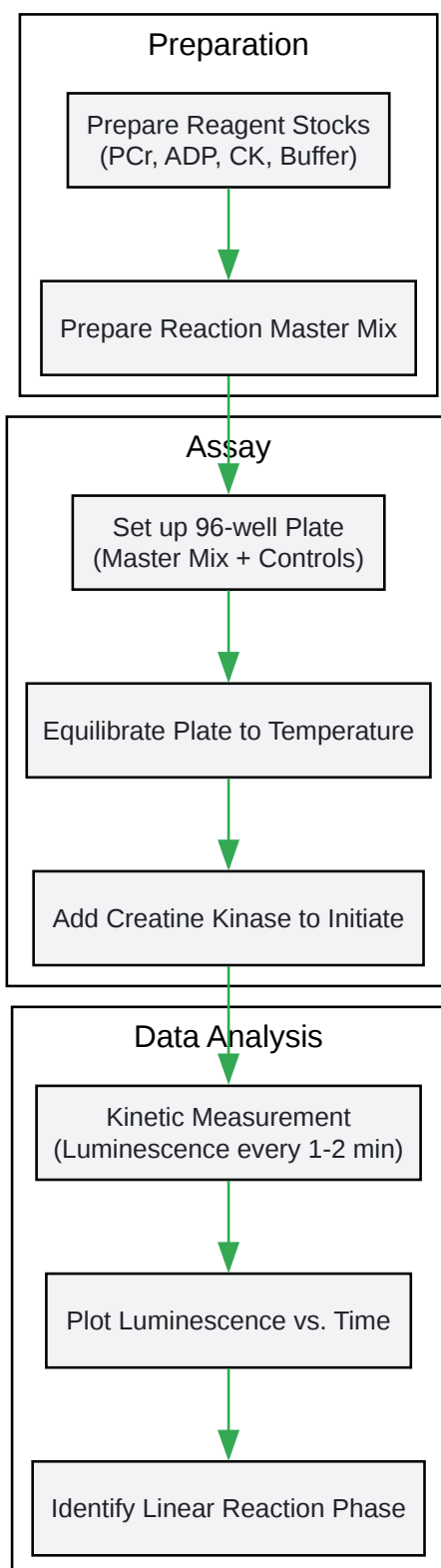
- Initiate the Reaction:
 - Add the Creatine Kinase enzyme to the appropriate wells to start the reaction. Mix gently by pipetting.
- Kinetic Measurement:
 - Immediately place the plate in a microplate reader pre-set to the reaction temperature.
 - Measure the luminescence signal at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.^{[1][4]}
- Data Analysis:
 - Plot the luminescence signal (proportional to ATP concentration) against time.
 - Identify the linear portion of the curve. The optimal incubation time for an endpoint assay would fall within this linear range. For kinetic assays, the rate is calculated from the slope of this linear phase.

Visualizations



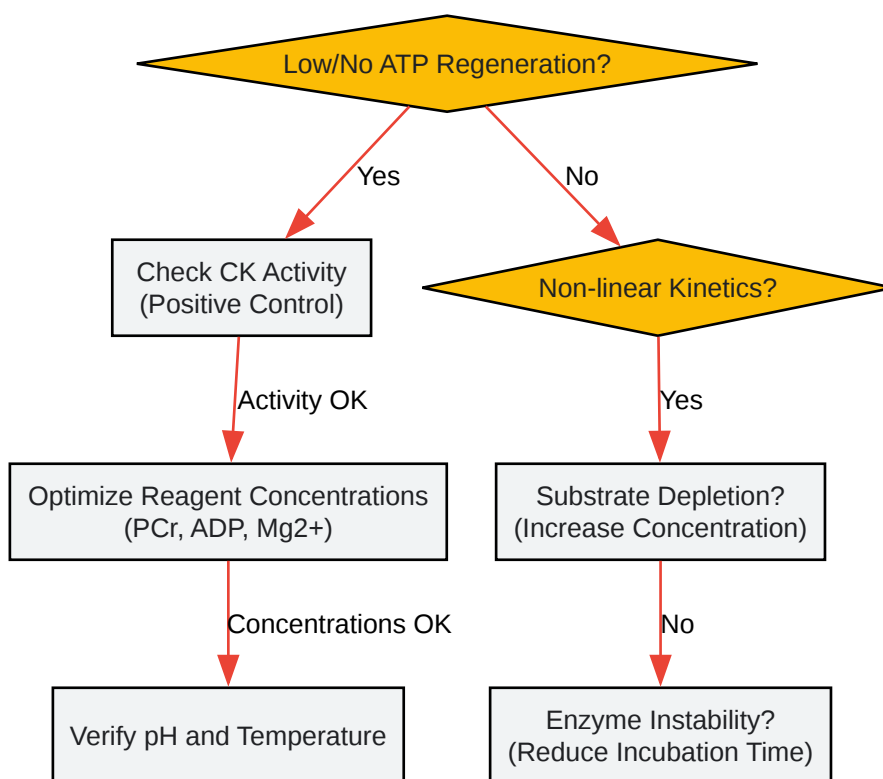
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Caption: The Creatine Kinase (CK) catalyzed reaction for ATP regeneration.



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Caption: Workflow for optimizing incubation time in an ATP regeneration assay.



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Caption: A logical troubleshooting guide for common issues.

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